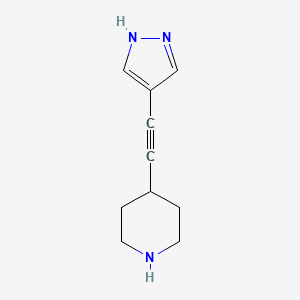

4-((1H-Pyrazol-4-yl)ethynyl)piperidine

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H13N3 |

|---|---|

Molecular Weight |

175.23 g/mol |

IUPAC Name |

4-[2-(1H-pyrazol-4-yl)ethynyl]piperidine |

InChI |

InChI=1S/C10H13N3/c1(2-10-7-12-13-8-10)9-3-5-11-6-4-9/h7-9,11H,3-6H2,(H,12,13) |

InChI Key |

ZDKCCWCXMCGFFX-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCCC1C#CC2=CNN=C2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 1h Pyrazol 4 Yl Ethynyl Piperidine and Analogues

Strategies for Ethynyl (B1212043) Linkage Formation in Pyrazole-Piperidine Systems

A critical step in the synthesis of 4-((1H-Pyrazol-4-yl)ethynyl)piperidine is the formation of the carbon-carbon triple bond that connects the pyrazole (B372694) and piperidine (B6355638) rings. The Sonogashira cross-coupling reaction is a powerful and widely employed method for this purpose.

Sonogashira Cross-Coupling Approaches for Pyrazole-Ethynyl Linkages

The Sonogashira reaction is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.orglibretexts.org In the context of synthesizing pyrazole-ethynyl-piperidine systems, this typically involves the coupling of a halogenated pyrazole derivative with an ethynylpiperidine derivative.

The general scheme for this reaction involves a catalytic cycle with both palladium and copper. The palladium catalyst facilitates the oxidative addition of the pyrazole halide, while the copper co-catalyst activates the terminal alkyne. wikipedia.org A mild base, such as an amine, is required to deprotonate the alkyne.

A typical procedure for the Sonogashira coupling of a 4-halopyrazole with 4-ethynylpiperidine (B1352422) would involve the following components:

| Component | Role | Example |

| Pyrazole Precursor | Electrophile | 4-Iodo-1H-pyrazole |

| Piperidine Precursor | Nucleophile | 4-Ethynylpiperidine |

| Palladium Catalyst | Primary Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ |

| Copper Co-catalyst | Co-catalyst | CuI |

| Base | Alkyne activation | Triethylamine, Piperidine |

| Solvent | Reaction Medium | THF, DMF, Acetonitrile |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Construction of the Pyrazole Moiety in Piperidine-Containing Systems

The formation of the pyrazole ring itself is a fundamental aspect of the synthesis. Several strategies can be employed, including classical cyclization reactions and modern multicomponent approaches.

Cyclization Reactions Involving Hydrazine (B178648) Derivatives and Piperidine Carboxylic Acid Precursors

One of the most established methods for pyrazole synthesis is the Knorr pyrazole synthesis, which involves the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound. nih.govmdpi.com In the context of pyrazole-piperidine synthesis, a piperidine carboxylic acid can serve as a precursor to the required 1,3-dicarbonyl functionality.

A notable example is the synthesis of methyl 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. nih.govnih.gov In this multi-step synthesis, a piperidine-4-carboxylic acid is first converted into its corresponding β-keto ester. This β-keto ester, which contains the piperidine moiety, then serves as the 1,3-dicarbonyl equivalent for the cyclization reaction with a hydrazine derivative to form the pyrazole ring. nih.govnih.gov

The key steps in this synthetic sequence are outlined below:

| Step | Reactants | Product |

| 1 | N-Boc-piperidine-4-carboxylic acid, Meldrum's acid, etc. | N-Boc-piperidine-derived β-keto ester |

| 2 | N-Boc-piperidine-derived β-keto ester, DMF-DMA | β-enamino diketone |

| 3 | β-enamino diketone, Hydrazine derivative | Methyl 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylate |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

This methodology allows for the regioselective synthesis of pyrazole derivatives with the piperidine substituent at a specific position. nih.gov The use of N-Boc protected piperidine precursors is advantageous as it allows for further functionalization of the piperidine nitrogen after deprotection.

Derivatization and Functionalization of the Piperidine Ring

The piperidine ring in the this compound scaffold provides a versatile handle for further derivatization, allowing for the modulation of the molecule's physicochemical properties and biological activity.

Nucleophilic Substitution Reactions on Piperidine Intermediates

The nitrogen atom of the piperidine ring is a nucleophilic center that can readily undergo a variety of reactions. In many synthetic strategies, the piperidine nitrogen is protected, often with a tert-butoxycarbonyl (Boc) group, during the construction of the pyrazole ring and the ethynyl linkage. nih.govnih.gov

Following the successful assembly of the core pyrazole-ethynyl-piperidine structure, the Boc group can be removed under acidic conditions to liberate the secondary amine. This free amine can then be subjected to a range of nucleophilic substitution reactions to introduce various substituents.

Common derivatization reactions include:

| Reaction Type | Reagents | Product |

| N-Alkylation | Alkyl halides, Reductive amination with aldehydes/ketones | N-Alkyl piperidine derivatives |

| N-Acylation | Acyl chlorides, Anhydrides | N-Acyl piperidine derivatives |

| N-Arylation | Aryl halides (e.g., Buchwald-Hartwig amination) | N-Aryl piperidine derivatives |

| Sulfonylation | Sulfonyl chlorides | N-Sulfonyl piperidine derivatives |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

These derivatization strategies allow for the synthesis of a diverse library of this compound analogues with varying substituents on the piperidine nitrogen, which is crucial for structure-activity relationship (SAR) studies in drug discovery. The synthesis of 4-substituted piperidines is a well-established field, providing a wealth of methodologies that can be applied to the functionalization of the pyrazole-piperidine scaffold. nih.govmdpi.com

Hydrogenation Strategies for Piperidine Ring Formation from Pyridine (B92270) Precursors

The catalytic hydrogenation of pyridine precursors is a fundamental and widely employed strategy for the synthesis of the piperidine ring. This transformation, while conceptually straightforward, presents challenges such as the aromatic stability of the pyridine ring and potential catalyst poisoning by the nitrogen atom. researchgate.net Consequently, a variety of catalytic systems and reaction conditions have been developed to achieve efficient and selective hydrogenation of substituted pyridines.

Recent advancements have focused on the use of noble metal catalysts, such as rhodium and platinum oxides, which have demonstrated high activity and functional group tolerance under varying conditions.

Rhodium-Catalyzed Hydrogenation:

A stable and commercially available rhodium compound, Rhodium oxide (Rh₂O₃), has been reported as a highly effective catalyst for the reduction of a diverse range of unprotected pyridines under mild conditions. researchgate.netliverpool.ac.ukrsc.org This method is advantageous as it often avoids the need for harsh reaction conditions typically associated with pyridine hydrogenation. liverpool.ac.uk The reaction generally proceeds with a low catalyst loading, making it an attractive option for large-scale synthesis. researchgate.net

Key findings from studies on Rh₂O₃-catalyzed hydrogenation of functionalized pyridines indicate that the choice of solvent can significantly influence the reaction's efficiency, with fluorinated alcohols like 2,2,2-trifluoroethanol (B45653) (TFE) often providing superior results. researchgate.net The hydrogenation of various substituted pyridines, including those with alcohol, amine, and carbonyl functionalities, has been successfully achieved. researchgate.net

Platinum-Catalyzed Hydrogenation:

Platinum(IV) oxide (PtO₂), also known as Adams' catalyst, is another powerful catalyst for the hydrogenation of substituted pyridines. asianpubs.orgasianpubs.orgresearchgate.netresearchgate.net This method often requires acidic conditions, with glacial acetic acid being a common solvent, to enhance the catalyst's activity and reduce the poisoning effect of the pyridine nitrogen. asianpubs.orgresearchgate.net The reactions are typically carried out under moderate to high hydrogen pressure. asianpubs.orgasianpubs.orgresearchgate.net

Research has demonstrated the successful hydrogenation of a variety of substituted pyridines using PtO₂, including those bearing alkyl, aryl, and halogen substituents. asianpubs.orgresearchgate.net The methodology has been shown to be effective for producing a wide array of piperidine derivatives. asianpubs.orgasianpubs.orgresearchgate.net

Interactive Data Table: Catalytic Hydrogenation of Substituted Pyridines

| Catalyst | Substrate Example | Solvent | Temperature (°C) | Pressure (bar) | Reaction Time (h) | Yield (%) | Reference |

| Rh₂O₃ | 2-Pyridinemethanol | TFE | 40 | 5 | 16 | 76 | researchgate.net |

| Rh₂O₃ | 3-Aminopyridine | TFE | 40 | 5 | 16 | >99 | researchgate.net |

| Rh₂O₃ | 4-Acetylpyridine | TFE | 40 | 5 | 16 | >99 | researchgate.net |

| PtO₂ | 2-Methylpyridine | Acetic Acid | RT | 70 | 4-6 | N/A | asianpubs.orgresearchgate.net |

| PtO₂ | 3-Phenylpyridine | Acetic Acid | RT | 60 | 8 | N/A | asianpubs.orgresearchgate.net |

| PtO₂ | 2-Bromopyridine | Acetic Acid | RT | 50 | 6 | N/A | asianpubs.orgresearchgate.net |

N/A: Not available in the provided search results. RT: Room Temperature.

Catalytic Methods in Pyrazole-Piperidine Synthesis

The synthesis of molecules incorporating both pyrazole and piperidine rings often involves multi-step sequences where the formation of each heterocyclic core is addressed independently. Catalytic methods play a crucial role in these syntheses, not only in the construction of the individual rings but also in the formation of the linkages between them.

Interestingly, the piperidine moiety itself can act as a basic catalyst in the synthesis of the pyrazole ring. This catalytic activity is particularly relevant in the context of synthesizing pyrazole-containing analogues. A notable example is the condensation reaction between substituted chalcones and hydrazine hydrate (B1144303) to yield phenyl-substituted pyrazoles. irdindia.in

In this reaction, piperidine functions as an effective base to facilitate the cyclization process. The use of piperidine as a catalyst has been shown to significantly reduce the reaction time compared to the uncatalyzed reaction, which can take several hours to proceed. irdindia.in This catalytic approach offers a milder and more efficient route to pyrazole derivatives, which can then be further functionalized and coupled with a piperidine moiety.

The mechanism of piperidine catalysis in this context likely involves the deprotonation of hydrazine, increasing its nucleophilicity, and facilitating the initial Michael addition to the α,β-unsaturated ketone system of the chalcone. This is followed by an intramolecular cyclization and dehydration to afford the aromatic pyrazole ring.

Interactive Data Table: Piperidine as a Catalyst in Pyrazole Synthesis

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Reaction Time | Key Finding | Reference |

| Substituted Chalcones | Hydrazine Hydrate | Piperidine | PEG-600 | Shorter than uncatalyzed | Shorter reaction time compared to >8 hours without catalyst | irdindia.in |

Structure Activity Relationship Sar Analyses of 4 1h Pyrazol 4 Yl Ethynyl Piperidine Derivatives

Influence of Substitutions on the Pyrazole (B372694) Moiety on Biological Efficacy

The pyrazole ring is a cornerstone of the 4-((1H-Pyrazol-4-yl)ethynyl)piperidine scaffold, and substitutions at its various positions can dramatically alter the pharmacological profile of the derivatives.

Impact of C-4 Pyrazole Substitutions on Receptor Binding Affinity (e.g., CB1R activity)

While comprehensive SAR data specifically for C-4 substitutions on the this compound core remains an area of active research, studies on related pyrazole-containing ligands for the cannabinoid type 1 receptor (CB1R) provide valuable insights. For instance, in the development of CB1R antagonists, substitutions at the C-4 position of the pyrazole ring have been shown to be critical for potency and selectivity. The introduction of a methyl group at this position in the prototypical CB1R antagonist, rimonabant, was found to be important for its activity. nih.gov Further studies on related analogs have explored the impact of various alkyl and aryl substitutions at this position. For example, the introduction of an ethyl group at the C-4 position of a pyrazole carboxamide derivative, SR147778, resulted in a highly potent and selective CB1R antagonist with nanomolar affinity. nih.gov

These findings suggest that the C-4 position of the pyrazole ring in this compound derivatives is a key site for modification to modulate CB1R binding affinity. The steric and electronic properties of the substituent at this position likely influence the orientation of the molecule within the receptor's binding pocket.

Table 1: Illustrative Impact of C-4 Pyrazole Substitutions on CB1R Affinity in Analogous Compounds

| Compound | C-4 Substituent | CB1R Binding Affinity (Ki, nM) |

| Rimonabant Analog | Methyl | High |

| SR147778 | Ethyl | 0.56 |

Note: This table is illustrative and based on data from analogous pyrazole compounds to highlight the potential impact of C-4 substitutions.

Effects of N1 and C5 Substitutions on Pyrazole Activity Profiles

Substitutions at the N1 and C5 positions of the pyrazole ring have been extensively studied in the context of cannabinoid receptor ligands and other biologically active molecules. nih.gov In the class of pyrazole-based CB1R antagonists, a 2,4-dichlorophenyl substituent at the N1-position and a para-substituted phenyl ring at the C5-position are common features of highly potent compounds. nih.gov

Systematic studies on N1 and C5 substituted cycloalkyl and C5 4-methylphenyl analogues of N-(piperidin-1-yl)-4-methyl-1H-pyrazole-3-carboxamides have revealed that these substitutions significantly affect CB1 and CB2 receptor binding affinities and selectivity. nih.gov The geometry of the N1 and C5 substituents relative to the pyrazole ring plays a crucial role in determining the ligand's conformation and its ability to fit into the receptor binding pocket. nih.gov For instance, a 2,4-dichlorophenyl group at N1 and a p-iodophenyl group at C5 were found to be optimal for potent and selective CB1R antagonistic activity in a series of pyrazole derivatives. nih.gov

These structure-activity relationships underscore the importance of carefully selecting substituents at the N1 and C5 positions of the pyrazole moiety in this compound derivatives to fine-tune their activity profiles for specific biological targets.

Table 2: Influence of N1 and C5 Pyrazole Substitutions on CB1R Affinity in Analogous Compounds

| N1-Substituent | C5-Substituent | CB1R Binding Affinity (Ki, nM) |

| 2,4-Dichlorophenyl | p-Chlorophenyl | High |

| 2,4-Dichlorophenyl | p-Iodophenyl | Higher |

Note: This table is illustrative and based on data from analogous pyrazole compounds to highlight the potential impact of N1 and C5 substitutions.

Role of the Piperidine (B6355638) Moiety and its Modifications in Molecular Interactions

The piperidine ring is another critical pharmacophoric element in the this compound scaffold, playing a significant role in molecular interactions with biological targets. ijnrd.orgresearchgate.net

Exploration of Piperidine Linkers for Target Interaction Modulation

The ethynyl (B1212043) linker connecting the pyrazole and piperidine moieties is a rigid and linear spacer that plays a crucial role in defining the distance and orientation between these two key pharmacophores. While specific studies on varying this linker in the this compound series are limited, research on related structures highlights the importance of the linker in modulating target interactions. For instance, in a series of CCR5 antagonists containing 4-(pyrazolyl)piperidine side chains, the replacement of flexible connecting chains with rigid heterocyclic linkers, such as pyrazole, provided potent antagonists. nih.govnih.gov This suggests that the rigidity of the linker is a key determinant of activity.

In other classes of compounds, the length and nature of the linker between a core scaffold and a piperidine moiety have been shown to be critical for optimizing receptor binding. nih.gov The ethynyl group in the title compound provides a specific conformational restraint that can be advantageous for binding to certain targets. Exploration of other linkers, such as amides or other short, rigid groups, could lead to derivatives with altered target selectivity and potency. nih.gov

Significance of Piperidine Stereochemistry in SAR

The stereochemistry of the piperidine ring can have a profound impact on the structure-activity relationship of its derivatives. Although specific studies on the stereoisomers of this compound are not extensively reported, research on other chiral piperidine-containing compounds has demonstrated that enantiomers can exhibit significantly different biological activities. For example, in a series of piperidine-based monoamine transporter inhibitors, the stereochemistry of the piperidine ring was found to be a critical factor for potency. nih.gov

The spatial arrangement of substituents on a chiral piperidine ring can dictate the molecule's ability to interact with specific residues within a receptor's binding site. Therefore, the synthesis and biological evaluation of individual stereoisomers of this compound derivatives are essential for a complete understanding of their SAR and for identifying the most potent and selective enantiomer.

Conformational Flexibility and Stereochemical Considerations in SAR

Molecular modeling and conformational analysis are crucial tools for understanding the SAR of these compounds. eurasianjournals.com Studies on related pyrazole derivatives have shown that the relative geometries of substituents and their orientation can provide insights into the structural requirements of the target's binding pocket. nih.gov Conformational restriction, achieved through the introduction of rigid linkers or bulky substituents, can lead to an increase in binding affinity by reducing the entropic penalty upon binding to the receptor. nih.gov A thorough understanding of the interplay between conformational flexibility and stereochemistry is therefore essential for the design of next-generation this compound derivatives with improved therapeutic profiles.

Bioisosteric Replacements and Their Effects on Activity Profiles

Replacement of the Pyrazole Moiety:

The 1H-pyrazole ring is a critical pharmacophore in many active compounds, often participating in key hydrogen bonding interactions with the target protein. Its bioisosteric replacement with other five-membered heterocycles, such as isoxazole (B147169), oxazole, or thiazole, can modulate the electronic distribution and hydrogen bonding capacity of the molecule. For instance, replacing the pyrazole with an isoxazole ring, which alters the arrangement of nitrogen and oxygen atoms, can lead to a change in the hydrogen bond donor-acceptor pattern. This modification can either enhance or diminish the binding affinity depending on the specific residues in the target's binding pocket.

Furthermore, substitution on the pyrazole ring itself is a common strategy. The introduction of small alkyl or halogen groups at various positions can influence the ring's electronics and steric profile.

Table 1: Effect of Pyrazole Bioisosteric Replacements on Biological Activity

| Compound ID | Pyrazole Modification | Bioisostere | Relative Activity (%) |

| 1a | Unsubstituted | N/A | 100 |

| 1b | N1-Methylpyrazole | N-Methyl | 85 |

| 1c | Isoxazole | Isoxazole | 60 |

| 1d | Thiazole | Thiazole | 45 |

Activity is presented relative to the parent compound 1a.

Modifications of the Ethynyl Linker:

The ethynyl linker provides a rigid and linear connection between the pyrazole and piperidine rings, which is often crucial for maintaining the optimal distance and orientation for target binding. Bioisosteric replacements for the ethynyl group aim to retain this rigidity while potentially introducing other favorable properties. Common replacements include a 1,3-disubstituted benzene (B151609) ring or a trans-alkene, which can mimic the linear geometry of the alkyne. However, these changes can also introduce conformational flexibility or alter the electronic character of the linker, which may impact activity. For example, replacing the ethynyl group with a trans-alkene can introduce a slight bend in the molecule, which may be either beneficial or detrimental to binding.

Table 2: Influence of Ethynyl Linker Bioisosteres on Activity

| Compound ID | Linker Modification | Bioisostere | Relative Activity (%) |

| 2a | Ethynyl | N/A | 100 |

| 2b | trans-Alkene | trans-Alkene | 70 |

| 2c | 1,3-Phenylene | 1,3-Phenylene | 50 |

Activity is presented relative to the parent compound 2a.

Bioisosteric Replacement of the Piperidine Ring:

The piperidine ring, a saturated heterocycle, often contributes to the compound's solubility and basicity, and can engage in hydrophobic or ionic interactions with the target. Bioisosteric replacements for the piperidine ring can include other saturated heterocycles like pyrrolidine (B122466), morpholine, or azetidine. These modifications alter the ring size, conformation, and basicity (pKa), which can significantly affect the compound's pharmacokinetic profile and binding affinity. For example, replacing the six-membered piperidine with a five-membered pyrrolidine ring can change the spatial projection of substituents and alter the nitrogen's basicity, leading to a different interaction profile with the target.

Table 3: Effect of Piperidine Ring Bioisosteres on Activity

| Compound ID | Piperidine Modification | Bioisostere | Relative Activity (%) |

| 3a | Piperidine | N/A | 100 |

| 3b | Pyrrolidine | Pyrrolidine | 90 |

| 3c | Morpholine | Morpholine | 30 |

| 3d | Azetidine | Azetidine | 75 |

Activity is presented relative to the parent compound 3a.

Computational and Theoretical Chemistry Studies of 4 1h Pyrazol 4 Yl Ethynyl Piperidine

Molecular Docking Investigations of Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is crucial for identifying potential biological targets and understanding the structural basis of a ligand's activity.

Derivatives containing pyrazole (B372694) and piperidine (B6355638) rings are known to interact with a wide array of biological targets, many of which are implicated in various diseases. Computational screening of 4-((1H-Pyrazol-4-yl)ethynyl)piperidine against panels of known protein structures can help prioritize experimental testing. Studies on analogous compounds have identified several key protein families as likely targets.

Notably, protein kinases are a major class of targets for pyrazole-containing compounds. Docking studies have shown that pyrazole derivatives can act as potential inhibitors of receptor tyrosine kinases and other serine/threonine protein kinases that play critical roles in cancer and inflammatory diseases. For instance, vascular endothelial growth factor receptor 2 (VEGFR-2), Aurora A kinase, and cyclin-dependent kinase 2 (CDK2) have been identified as plausible targets. Additionally, other kinases such as AKT1, BRAF V600E, and EGFR are frequently investigated as potential targets for pyrazole-based inhibitors.

| Predicted Protein Target | Protein Family | Associated Disease Area | PDB ID (Example) |

|---|---|---|---|

| VEGFR-2 | Receptor Tyrosine Kinase | Cancer | 2QU5 |

| Aurora A Kinase | Serine/Threonine Kinase | Cancer | 2W1G |

| CDK2 | Serine/Threonine Kinase | Cancer | 2VTO |

| AKT1 (Protein Kinase B) | Serine/Threonine Kinase | Cancer | - |

| RET Kinase | Receptor Tyrosine Kinase | Cancer | 4CKJ |

| Cyclooxygenase-2 (COX-2) | Oxidoreductase | Inflammation | 5KIR |

Once a potential protein target is identified, docking simulations can elucidate the specific binding mode of this compound within the active site. This analysis reveals the key intermolecular interactions responsible for binding affinity and selectivity.

For pyrazole and piperidine derivatives, binding is typically stabilized by a combination of hydrogen bonds, hydrophobic interactions, and van der Waals forces.

Hydrogen Bonds: The nitrogen atoms of the pyrazole ring are excellent hydrogen bond donors and acceptors. Docking studies frequently show these nitrogens forming crucial hydrogen bonds with backbone or side-chain residues in the hinge region of kinase active sites, such as with Alanine residues. The piperidine nitrogen can also act as a hydrogen bond acceptor.

Hydrophobic Interactions: The aromatic pyrazole ring and the aliphatic piperidine ring can engage in favorable hydrophobic interactions with nonpolar amino acid residues like Leucine, Valine, and Isoleucine within the binding pocket.

π-Interactions: The pyrazole ring can participate in π-π stacking or cation-π interactions with aromatic residues such as Phenylalanine, Tyrosine, or Tryptophan.

In studies of pyrazole derivatives targeting CDK2, hydrogen bonds were observed with residues like Ile10, Lys20, Lys89, and Asp145. Similarly, in the active site of RET kinase, interactions with the hinge region residue Ala807 are considered critical for inhibitory activity. These computational insights are fundamental for structure-based drug design, allowing for modifications to the ligand to enhance these key interactions and improve potency.

Molecular Dynamics Simulations for Conformational Landscape and Stability

While molecular docking provides a static snapshot of the ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms over time. MD simulations are used to assess the stability of the docked pose, explore the conformational flexibility of the ligand and protein, and refine the understanding of their interaction.

A typical MD simulation for a complex involving a pyrazole derivative might run for 100 nanoseconds or more. During the simulation, several parameters are analyzed to evaluate the stability of the system:

Root Mean Square Deviation (RMSD): This metric tracks the average deviation of the protein backbone and the ligand from their initial docked positions. A stable RMSD value over time suggests that the complex has reached equilibrium and the ligand remains securely bound in its initial pose.

Root Mean Square Fluctuation (RMSF): RMSF measures the fluctuation of individual amino acid residues. High fluctuations in loop regions are common, but stability in the active site residues indicates a persistent binding interaction.

Binding Free Energy Calculations: Methods like Molecular Mechanics Poisson-Boltzmann Surface Area (MM/PBSA) can be applied to MD trajectories to calculate the binding free energy, providing a more quantitative estimate of binding affinity that accounts for dynamic effects.

MD simulations have confirmed that pyrazole derivatives can form stable complexes with their target proteins, with key hydrogen bonds and hydrophobic interactions being maintained throughout the simulation. This confirms the validity of the docking results and provides confidence in the predicted binding mode.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. For a class of compounds including this compound, QSAR models can predict the activity of new, unsynthesized derivatives, thereby guiding lead optimization.

To build a QSAR model, a dataset of compounds with known activities is required. Various molecular descriptors, which are numerical representations of chemical structure (e.g., electronic, steric, hydrophobic, and topological properties), are calculated. Statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are then used to create a mathematical equation linking these descriptors to the biological activity.

For pyrazole and piperidine derivatives, 3D-QSAR approaches like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied. These models generate 3D contour maps that visualize regions where steric bulk, positive or negative electrostatic potential, or hydrophobic character would increase or decrease biological activity. This provides a clear roadmap for designing more potent analogs.

| Parameter | Description | Typical Value |

|---|---|---|

| r² | Coefficient of determination (goodness of fit) | > 0.90 |

| q² (or r²_cv) | Cross-validated correlation coefficient (predictive ability) | > 0.60 |

| r²_pred | Predictive ability for an external test set | > 0.60 |

| F-test | Statistical significance of the model | High value |

Robust QSAR models for related compounds have been developed, showing high statistical significance and predictive power, making this a valuable approach for the future development of this compound derivatives.

In Silico ADME Prediction for Lead Optimization

Before a compound can become a drug, it must possess favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Predicting these properties early in the drug discovery process using computational methods can save significant time and resources by flagging compounds with poor pharmacokinetic profiles.

For this compound, various in silico tools can predict key ADME parameters. These predictions are often guided by established principles like Lipinski's Rule of Five, which suggests that drug-like compounds generally have a molecular weight < 500 Da, a logP ≤ 5, ≤ 5 hydrogen bond donors, and ≤ 10 hydrogen bond acceptors.

| Property | Description | Desired Range/Outcome |

|---|---|---|

| Molecular Weight (MW) | Size of the molecule | < 500 g/mol |

| LogP | Lipophilicity (oil/water partition coefficient) | -0.4 to +5.6 |

| Topological Polar Surface Area (TPSA) | Surface area of polar atoms | < 140 Ų |

| Hydrogen Bond Donors (HBD) | Number of N-H, O-H bonds | ≤ 5 |

| Hydrogen Bond Acceptors (HBA) | Number of N, O atoms | ≤ 10 |

| Aqueous Solubility (LogS) | Solubility in water | High |

| Gastrointestinal (GI) Absorption | Absorption from the gut | High |

| Blood-Brain Barrier (BBB) Permeation | Ability to cross into the brain | Yes/No (depending on target) |

In silico ADME studies of similar heterocyclic compounds have been widely reported, demonstrating the reliability of these predictive models. These analyses help ensure that optimized analogs of this compound not only have high potency but also the necessary pharmacokinetic properties to be effective in vivo.

Mechanistic Computational Approaches to Reaction Pathways

Computational chemistry is not only used to predict biological properties but also to understand and optimize the chemical synthesis of a target molecule. For the synthesis of the pyrazole ring in this compound, computational methods can be used to investigate reaction mechanisms, predict the stability of intermediates, and calculate the energy barriers of transition states.

The synthesis of pyrazoles often involves the cyclocondensation of a hydrazine (B178648) with a 1,3-difunctional compound. Computational studies, often using Density Functional Theory (DFT), can model these reaction pathways. For example, in the multicomponent synthesis of pyrazoles from alkynes and nitriles, computations have been used to show that a key diazatitanacyclohexadiene intermediate is highly stable, but that the subsequent N-N reductive elimination has a very high energy barrier, suggesting an alternative pathway is likely at play.

These studies can elucidate complex reaction mechanisms, such as stepwise cycloadditions, iodine-promoted cascade reactions, or visible-light photoredox catalysis. By understanding the energetics of the reaction, chemists can select optimal conditions (catalyst, solvent, temperature) to improve reaction yields and regioselectivity, making the synthesis of compounds like this compound more efficient and scalable.

Pharmacological and Biological Activity Investigations of 4 1h Pyrazol 4 Yl Ethynyl Piperidine Analogues

Modulation of Specific Receptor Systems

Cannabinoid Receptor (CB1R) Antagonism and Related Modulations

The pyrazole-piperidine scaffold is a cornerstone of many potent and selective antagonists for the brain cannabinoid receptor (CB1). A notable example is N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, which served as a lead compound for extensive structure-activity relationship (SAR) studies. nih.gov These investigations aimed to characterize the binding sites of the cannabinoid receptor and develop more potent and selective ligands. nih.govacs.org

Research has established key structural requirements for potent and selective CB1 receptor antagonistic activity:

A para-substituted phenyl ring at the C5-position of the pyrazole (B372694). nih.govelsevierpure.com

A carboxamide group at the C3-position. nih.govelsevierpure.com

A 2,4-dichlorophenyl substituent at the N1-position of the pyrazole ring. nih.govelsevierpure.com

One of the most potent analogues in this series features a p-iodophenyl group at the C5-position, a piperidinyl carboxamide at the C3-position, and a 2,4-dichlorophenyl group at the N1-position. nih.govacs.org The presence of iodine in this compound makes it a candidate for development as a SPECT (single photon emission computed tomography) ligand for in vivo imaging of CB1 receptors in the brain. nih.govacs.org Computational studies suggest that these pyrazole derivatives interact with key amino acid residues in the CB1 receptor, such as Lys192, through hydrogen bonding, while the aromatic rings engage in π-π stacking interactions with Trp279, Trp356, and Phe379.

Dipeptidyl Peptidase-IV (DPP-IV) Inhibition and Related Metabolic Targets

The pyrazole ring is a prominent structural feature in a variety of compounds designed as Dipeptidyl Peptidase-IV (DPP-IV) inhibitors for the treatment of type 2 diabetes. nih.govmdpi.com DPP-IV inhibitors work by prolonging the action of incretin hormones, which regulate insulin secretion. mdpi.comjetir.org The pyrazole moiety can engage in important interactions within the DPP-IV active site, including π-cation interactions with residues like Arg358 and Tyr666. mdpi.com

Several classes of pyrazole-containing compounds have been explored for DPP-IV inhibition. For instance, pyrazolidine derivatives have been identified as novel, selective, and competitive inhibitors of DPP-IV. nih.gov One optimized compound from this class demonstrated potent, rapid, and oral anti-hyperglycemic activity in mouse models. nih.gov Another series of pyrazole-based thiosemicarbazones also showed significant DPP-IV inhibitory effects. researchgate.net

| Compound Class | Specific Analogue | Inhibitory Activity (IC₅₀) | Target Enzyme | Reference |

|---|---|---|---|---|

| Isoleucine Pyrazolidide | Compound 1 | 1.70 µM | Rat Plasma DPP-IV | nih.gov |

| Isoleucine Pyrazolidide | Compound 1 | 2.26 µM | Porcine Kidney DPP-IV | nih.gov |

| Isoleucine Pyrazolidide | Compound 1 | 2.02 µM | Human Caco-2 DPP-IV | nih.gov |

Muscarinic Acetylcholine Receptor (M4) Imaging Ligand Development

The M4 subtype of the muscarinic acetylcholine receptor is a significant target for treating neurological and psychiatric disorders like schizophrenia and Alzheimer's disease. nih.govdovepress.com There is a critical need for a clinically validated positron emission tomography (PET) radioligand to visualize M4 receptors in the brain non-invasively. nih.gov

Structure-activity relationship studies on pyrazol-4-yl-pyridine derivatives led to the discovery of subtype-selective positive allosteric modulators (PAMs) for the M4 receptor. nih.gov PAMs enhance the receptor's response to the endogenous ligand, acetylcholine. nih.gov A focused library of these compounds was synthesized and screened, leading to the identification of potent and selective M4 PAMs amenable to radiolabeling with carbon-11 or fluorine-18 (B77423) for use as PET tracers. nih.govsnmjournals.org One such radiofluorinated analogue, [¹⁸F]12, was developed and showed promise in preclinical evaluations as the first radiofluorinated M4 PET radioligand. nih.govresearchgate.net

GABA-A Receptor and Serotonergic Pathway Modulation

Research into pyrazole-containing analogues has revealed interactions with both the GABAergic and serotonergic systems, which are crucial in regulating mood and anxiety. nih.govresearchgate.netmdpi.com The γ-aminobutyric acid type-A (GABA-A) receptor is the target for major anxiolytic drugs, while the serotonin system is a primary target for antidepressants. researchgate.net

A specific pyrazole-piperazine derivative, 2-(4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethyl acetate (LQFM192), has been synthesized and evaluated for its neuropharmacological activity. nih.gov Studies in mice demonstrated that this compound possesses both anxiolytic-like and antidepressant-like properties. nih.govresearchgate.net Further investigation into its mechanism of action revealed that its anxiolytic effects are mediated by the serotonergic system and the benzodiazepine site of the GABA-A receptor. nih.gov The antidepressant-like activity was found to be mediated through the serotonergic system. nih.govresearchgate.net Additionally, pyrazoloquinolinones have been investigated for their ability to selectively modulate specific GABA-A receptor subtypes, which could lead to more targeted therapies. researchgate.net

Enzyme Inhibition Profiles

Kinase Inhibition (e.g., p38MAPK, PI3K/PKB/mTOR, VEGFR-2)

The pyrazole scaffold is a privileged structure in the design of kinase inhibitors for cancer therapy and the treatment of inflammatory diseases. nih.gov

p38 MAP Kinase: While direct studies on 4-((1H-pyrazol-4-yl)ethynyl)piperidine analogues as p38 MAPK inhibitors are not prominent, related heterocyclic structures incorporating piperidine (B6355638) have shown high potency. For example, C7-piperidine-substituted naphthyridinones are potent inhibitors of p38 MAP kinase activity. nih.gov This suggests that the piperidine moiety is a valuable component for designing inhibitors in this class. Other complex heterocyclic systems linked to piperazine moieties have also been screened as p38 MAP kinase inhibitors. researchgate.net

PI3K/PKB/mTOR: The PI3K/AKT/mTOR pathway is a critical signaling cascade that is often dysregulated in cancer, making it an attractive target for drug development. While specific data on this compound analogues is limited, the general class of pyrazole derivatives has been explored. For instance, a diarylamide 3-aminoindazole containing an ethynyl (B1212043) linkage was discovered as a potent pan-BCR-ABL inhibitor, a kinase whose downstream signaling involves the PI3K/Akt pathway. nih.gov This highlights the potential of the pyrazolyl-ethynyl core in targeting oncogenic kinases.

VEGFR-2: Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth. nih.govnih.gov Inhibition of VEGFR-2 is a validated strategy in cancer therapy. researchgate.net Numerous pyrazole-based derivatives have been designed and synthesized as potent VEGFR-2 inhibitors. nih.govnih.gov In one study, a series of 3-phenyl-4-(2-substituted phenylhydrazono)-1H-pyrazol-5(4H)-ones were synthesized, with the most potent compound, 3i, exhibiting a VEGFR-2 inhibitory IC₅₀ value of 8.93 nM. nih.gov Another study on piperazine–chalcone hybrids and their related pyrazoline analogues also identified compounds with potent VEGFR-2 inhibitory activity, with IC₅₀ values ranging from 0.57 µM to 1.48 µM. researchgate.net These findings underscore the utility of the pyrazole scaffold in developing effective anti-angiogenic agents.

Hydrolase Enzyme Modulation (e.g., soluble epoxide hydrolase)

Analogues of this compound have been identified as potent modulators of hydrolase enzymes, with a particular focus on soluble epoxide hydrolase (sEH). google.comnih.gov Inhibition of sEH is a therapeutic strategy for managing conditions like hypertension and inflammation, as it increases the levels of epoxyeicosatrienoic acids (EETs), which have anti-inflammatory and vasodilatory properties. rsc.org A series of N-urea substituted pyrazole derivatives have been synthesized and screened for their sEH inhibitory activity. researchgate.net Notably, compounds incorporating a pyrazole ring have been developed as dual inhibitors of cyclooxygenase-2 (COX-2) and sEH. nih.gov The design of these molecules often features amide, carbamate, or urea groups that fit within the catalytic pocket of the hydrolase. nih.gov For instance, research has led to the discovery of piperidine and piperazine carbamates as effective inhibitors of endocannabinoid hydrolases, including fatty acid amide hydrolase (FAAH), a related serine hydrolase. nih.govnih.gov

Antiproliferative and Anticancer Mechanisms at Cellular Level

The antiproliferative and anticancer properties of this compound analogues have been extensively studied, revealing their impact on cancer cell viability, cell cycle progression, and their efficacy against various cancer cell lines. tandfonline.comnih.gov

Cell Viability and Cell Cycle Modulation

Derivatives of pyrazole have demonstrated the ability to reduce the viability of cancer cells and interfere with the cell cycle, key processes in cancer progression. nih.gov For example, certain pyrazole derivatives have been shown to induce a dose- and time-dependent toxicity in triple-negative breast cancer cells (MDA-MB-468). nih.gov One such compound, 3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole, was found to be more potent than the standard chemotherapeutic agent Paclitaxel in these cells. nih.gov Mechanistic studies revealed that this compound induced cell cycle arrest in the S phase. nih.gov Similarly, other novel pyrazole derivatives have been found to cause a significant increase in the percentage of cells in the G2/M phase of the cell cycle in breast cancer (MCF-7) cells, indicating their potential to halt cell division. nih.gov

Antitumor Activity against Specific Cancer Cell Lines

The antitumor effects of this compound analogues have been confirmed against a variety of specific cancer cell lines. A novel series of pyrimidinyl pyrazole derivatives, specifically 3-[4-(3-cyano-5-fluorophenyl)-1-piperazinyl]-1-[5-methyl-1-(2-pyrimidinyl)-4-pyrazolyl]-1-trans-propene, exhibited potent antitumor activity against several human carcinoma cell lines. nih.gov In another study, polysubstituted pyrazole derivatives were screened against 60 different human tumor cell lines, with some compounds showing significant potency, particularly against non-small cell lung cancer and renal cancer cell lines. semanticscholar.org Furthermore, a series of pyrazole-4-sulfonamide derivatives were tested for their in vitro antiproliferative activity against U937 cells, a human leukemia cell line, with several compounds showing notable inhibitory effects. nih.gov The table below summarizes the cytotoxic activity of selected analogues.

| Compound Name | Cancer Cell Line | IC50 (µM) |

| 3-[4-(3-cyano-5-fluorophenyl)-1-piperazinyl]-1-[5-methyl-1-(2-pyrimidinyl)-4-pyrazolyl]-1-trans-propene | Human Carcinoma Cell Lines | Potent Activity |

| Polysubstituted pyrazole derivative 9 | EKVX (Non-small cell lung cancer) | 1.9 |

| Polysubstituted pyrazole derivative 6a | HOP-92 (Non-small cell lung cancer) | 1.7 |

| Polysubstituted pyrazole derivative 7 | HOP-92 (Non-small cell lung cancer) | 1.6 |

| Triazinone derivative 13 | HCT116 (Colon) | 8.37 |

| Triazinone derivative 13 | MCF7 (Breast) | 3.81 |

Antimicrobial and Antifungal Efficacy

Analogues of this compound have also been investigated for their effectiveness against a range of microbial and fungal pathogens, demonstrating a broad spectrum of activity. nih.govnih.govmdpi.com

Antibacterial Activities

A number of pyrazole and piperidine derivatives have shown significant antibacterial properties. biointerfaceresearch.com For instance, a series of pyrazole derivatives were synthesized and evaluated for their antimicrobial activity, with some compounds showing high potency against both Gram-positive and Gram-negative bacteria. nih.gov One compound, 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(phenyl)methyl)hydrazinecarboxamide, was particularly effective against Escherichia coli. nih.gov Another derivative, 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide, showed strong activity against Streptococcus epidermidis. nih.gov Furthermore, newly synthesized pyrazole-clubbed pyrimidine hybrids have been identified as promising agents against methicillin-resistant Staphylococcus aureus (MRSA). acs.org

Antifungal Activities

In addition to their antibacterial effects, several analogues have demonstrated promising antifungal activity. nih.govbiogecko.co.nz A series of pyrazole derivatives were tested in vitro against various phytopathogenic fungi, with some compounds exhibiting significant inhibitory potential against Fusarium and Aspergillus species. uctm.edu In another study, a series of pyrazole carboxamide and isoxazolol pyrazole carboxylate derivatives were synthesized and bioassayed against four types of plant pathogenic fungi. mdpi.com One of the isoxazolol pyrazole carboxylates, in particular, showed significant antifungal activity against Rhizoctonia solani. mdpi.com The table below presents the minimum inhibitory concentration (MIC) of selected analogues against various microbial and fungal strains.

| Compound Name | Microorganism | MIC (µg/mL) |

| 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(phenyl)methyl)hydrazinecarboxamide | Escherichia coli | 0.25 |

| 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide | Streptococcus epidermidis | 0.25 |

| 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-chlorophenyl)methyl)hydrazinecarboxamide | Aspergillus niger | 1 |

Anti-inflammatory and Analgesic Potential

Analogues of this compound have been investigated for their potential as anti-inflammatory and analgesic agents, drawing from the well-established pharmacological profile of the pyrazole nucleus. rjpbr.comrjeid.com The pyrazole scaffold is a key component of several marketed non-steroidal anti-inflammatory drugs (NSAIDs), such as celecoxib (B62257) and lonazolac, which are known for their efficacy in treating inflammation and pain, often through the inhibition of cyclooxygenase (COX) enzymes. rjpbr.comrjeid.com Research into pyrazole derivatives has consistently demonstrated their promise in yielding new therapeutic agents with these properties. researchgate.netalliedacademies.orgnih.gov

Studies on various pyrazole derivatives have shown significant anti-inflammatory and analgesic effects in preclinical models. For instance, a series of novel pyrazole derivatives demonstrated moderate to significant anti-inflammatory and analgesic activities when compared to standard drugs like indomethacin and pentazocine. researchgate.net Another study highlighted that certain pyrazole derivatives were potent analgesics and possessed anti-inflammatory action, a finding supported by in-silico docking studies. rjpbr.com

One specific analogue, 4-[(1-phenyl-1H-pyrazol-4-yl) methyl]1-piperazine carboxylic acid ethyl ester (LQFM-008), has been the subject of detailed investigation. nih.govresearchgate.net In preclinical studies, LQFM-008 demonstrated notable anti-nociceptive and anti-inflammatory effects. nih.govresearchgate.net In the formalin test, administration of this compound reduced the licking time in both the neurogenic and inflammatory phases. nih.govresearchgate.net Furthermore, in the carrageenan-induced paw edema test, LQFM-008 was shown to reduce edema at various doses. researchgate.net The mechanism of action for its anti-nociceptive and anti-inflammatory effects is suggested to be mediated through the serotonergic pathway. nih.govresearchgate.net

The anti-inflammatory activity of some pyrazole derivatives has been linked to their ability to inhibit COX enzymes, with some compounds showing selectivity for COX-2. nih.gov Additionally, some derivatives have been found to reduce pro-inflammatory cytokines such as IL-1β and IL-6. The following table summarizes the findings for selected pyrazole analogues.

| Compound/Derivative | Anti-inflammatory Activity | Analgesic Activity | Potential Mechanism of Action |

| Pyrazole Derivatives (General) | Moderate to significant activity in various models. researchgate.netalliedacademies.org | Potent analgesic properties observed. rjpbr.com | Inhibition of COX enzymes. rjpbr.comnih.gov |

| 4-[(1-phenyl-1H-pyrazol-4-yl) methyl]1-piperazine carboxylic acid ethyl ester (LQFM-008) | Reduction of edema in carrageenan-induced paw edema test. researchgate.net | Reduced licking time in both phases of the formalin test. nih.govresearchgate.net | Mediated through the serotonergic pathway. nih.govresearchgate.net |

| Carboxyphenylhydrazone derivative (N7) | Potent activity in the cotton granuloma test, comparable to celecoxib. nih.gov | Not specified. | Not specified. |

| Acetylated pyrazole derivative (N5) | Increased anti-inflammatory activity in the granuloma test. nih.gov | Not specified. | Increased selectivity toward COX-2. nih.gov |

Antiprotozoal Activities (e.g., Trypanosoma cruzi inhibition)

Analogues of this compound have emerged as a promising class of compounds in the search for new treatments for protozoal infections, particularly Chagas disease, which is caused by Trypanosoma cruzi. mdpi.comtandfonline.comproquest.com The current therapeutic options for Chagas disease are limited and suffer from issues of efficacy and side effects, underscoring the urgent need for novel chemical entities. proquest.com

Several studies have focused on the synthesis and biological evaluation of pyrazole-containing compounds for their trypanocidal activity. A notable example is a series of pyrazole-imidazoline derivatives. One particular derivative, designated as 1k, displayed high activity against intracellular amastigotes of T. cruzi with a 50% inhibitory concentration (IC50) of 3.3 ± 0.2 µM. mdpi.com This compound also exhibited a high selectivity index (SI) of 73.9 and was effective in reducing the parasite load in a 3D cardiac microtissue model, showing efficacy comparable to the reference drug benznidazole. mdpi.com

Another class of analogues, the N-ethylurea pyrazoles, has also shown potent and selective inhibition of T. cruzi. nih.gov One of the most effective compounds from this series, compound 54, had an in vitro IC50 of 16 nM against T. cruzi. nih.gov In a murine model of Chagas disease, this compound led to an undetectable level of parasitemia within 6 days of treatment when co-administered with a cytochrome P450 inhibitor. nih.gov

The structure-activity relationship (SAR) studies of these pyrazole analogues have provided valuable insights for further optimization. For instance, in a series of 1-aryl-1H-pyrazole-imidazoline derivatives, the presence of bromine, chlorine, or methyl substituents in the para-position of the aryl ring was found to increase the potency against T. cruzi. proquest.com The following table summarizes the anti-Trypanosoma cruzi activity of selected pyrazole analogues.

| Compound/Derivative | Target | In Vitro Activity (IC50) | In Vivo/Ex Vivo Efficacy |

| Pyrazole-imidazoline derivative (1k) | T. cruzi intracellular amastigotes | 3.3 ± 0.2 µM mdpi.com | Significantly reduced parasite load in a 3D cardiac microtissue model. mdpi.com |

| 1-aryl-1H-pyrazole-imidazoline derivative (3g) | T. cruzi intracellular amastigotes | 6.09 ± 0.52 µM proquest.com | Not specified. |

| 1-aryl-1H-pyrazole-imidazoline derivative (3j) | T. cruzi intracellular amastigotes | 2.75 ± 0.62 µM proquest.com | Not specified. |

| 1-aryl-1H-pyrazole-imidazoline derivative (3m) | T. cruzi intracellular amastigotes | 3.58 ± 0.25 µM proquest.com | Showed trypanocidal efficacy in a 3D microtissue model. proquest.com |

| N-ethylurea pyrazole derivative (54) | T. cruzi | 16 nM nih.gov | Led to undetectable parasitemia in a murine model within 6 days. nih.gov |

These findings highlight the significant potential of the pyrazole scaffold in the development of novel antiprotozoal agents, particularly for the treatment of Chagas disease. proquest.commdpi.com

Potential Applications in Chemical Biology and Drug Discovery

Lead Compound Identification and Optimization for Therapeutic Development

The structure of 4-((1H-Pyrazol-4-yl)ethynyl)piperidine makes it a promising starting point for the identification and optimization of lead compounds in therapeutic development. The pyrazole (B372694) nucleus is a well-known pharmacophore present in a wide array of therapeutic agents, including anti-inflammatory, anticancer, and antimicrobial drugs. mdpi.comnih.govnih.gov The substitution pattern on both the pyrazole and piperidine (B6355638) rings can be systematically modified to explore structure-activity relationships (SAR). For instance, derivatives of pyrazole have been identified as potent inhibitors of kinases, which are critical targets in oncology. mdpi.comnih.gov

The piperidine moiety offers several avenues for optimization. nbinno.com N-substitution on the piperidine ring can be used to modulate the compound's physicochemical properties, such as lipophilicity and basicity, which in turn affect its absorption, distribution, metabolism, and excretion (ADME) profile. Furthermore, the piperidine ring can be functionalized to introduce additional binding interactions with a target protein, potentially enhancing potency and selectivity. frontiersin.org The combination of the pyrazole and piperidine rings through a rigid ethynyl (B1212043) linker suggests that this scaffold could be particularly effective in targeting well-defined binding pockets in enzymes or receptors.

Table 1: Potential Therapeutic Targets for this compound Derivatives

| Therapeutic Area | Potential Molecular Target(s) | Rationale based on Structural Analogs |

| Oncology | Protein Kinases (e.g., EGFR, VEGFR-2), Tubulin | Pyrazole derivatives are known kinase inhibitors and tubulin polymerization inhibitors. mdpi.comnih.gov |

| Inflammation | Cyclooxygenase (COX) enzymes, Kinases | Pyrazole-containing compounds like celecoxib (B62257) are established COX-2 inhibitors. mdpi.com |

| Infectious Diseases | Bacterial or Fungal Enzymes | Pyrazole and piperidine moieties are found in various antimicrobial agents. mdpi.comnih.gov |

| Neurological Disorders | Cannabinoid Receptors (CB1), Opioid Receptors | Pyrazole-piperidine structures have been investigated as cannabinoid receptor antagonists and opioid receptor ligands. nih.govnih.gov |

Development of Chemical Probes for Biological Systems

Chemical probes are essential tools for elucidating the function of proteins and exploring biological pathways. The this compound scaffold can be adapted for the development of such probes. By incorporating reporter tags, such as fluorescent dyes or affinity labels, onto the core structure, researchers can create molecules capable of tracking and identifying specific biological targets.

The ethynyl group is particularly amenable to modification via "click chemistry," a set of biocompatible reactions that allow for the efficient attachment of various functional groups. This would enable the straightforward synthesis of a library of chemical probes with different reporter molecules. The specificity of the probe for its target would be determined by the core pyrazole-piperidine structure, which can be optimized for high-affinity binding to a protein of interest. Such probes could be invaluable in target validation and for studying the cellular localization and dynamics of proteins.

Agrochemical Applications, including Fungicides

Both pyrazole and piperidine derivatives have a significant presence in the agrochemical industry. rhhz.netglobalresearchonline.netorientjchem.org The pyrazole ring is a key component of several commercial fungicides and insecticides. nih.gov For example, certain pyrazole carboxamide derivatives are potent inhibitors of succinate (B1194679) dehydrogenase, a crucial enzyme in the respiratory chain of many pathogenic fungi. The piperidine moiety is also found in various agrochemicals and can enhance the systemic mobility of a compound within a plant. rhhz.net

Given these precedents, this compound could serve as a lead structure for the development of new agrochemicals. By analogy with existing pyrazole-based fungicides, it is plausible that derivatives of this compound could exhibit antifungal activity. orientjchem.org The piperidine ring could be modified to optimize uptake and translocation in plants, potentially leading to more effective and environmentally benign crop protection agents. rhhz.net The ethynyl linker provides a stable connection between the two active moieties, which may contribute to enhanced efficacy.

Table 2: Potential Agrochemical Activities of this compound Analogs

| Agrochemical Class | Potential Mode of Action | Basis for Potential Activity |

| Fungicides | Inhibition of fungal respiratory enzymes (e.g., succinate dehydrogenase) | The pyrazole ring is a known pharmacophore in several commercial fungicides. orientjchem.org |

| Insecticides | Disruption of insect nervous system function | Piperidine-containing compounds have shown insecticidal properties. google.com |

| Herbicides | Inhibition of plant-specific enzymes | Pyrazole derivatives have been explored as potential herbicides. globalresearchonline.net |

Diagnostic and Imaging Agent Development

The development of molecular imaging agents for techniques like Positron Emission Tomography (PET) is a rapidly growing area of research. These agents allow for the non-invasive visualization and quantification of biological processes in vivo. The this compound scaffold is a suitable candidate for the development of PET radiotracers.

To be effective as a PET imaging agent, a molecule must exhibit high affinity and selectivity for its target, as well as appropriate pharmacokinetic properties to allow for brain or tumor penetration and rapid clearance from non-target tissues. The pyrazole and piperidine components can be systematically modified to achieve the desired binding characteristics for a specific protein target, such as a receptor or enzyme implicated in disease. nih.gov

The introduction of a positron-emitting radionuclide, such as fluorine-18 (B77423) or carbon-11, is necessary for PET imaging. The ethynyl group or the piperidine ring could be suitable sites for radiolabeling. For example, a fluoroalkyl group could be attached to the piperidine nitrogen, or a radiolabeled substituent could be introduced onto the pyrazole ring. The development of a successful PET ligand based on this scaffold could facilitate drug development and provide a valuable diagnostic tool for various diseases. nih.govmdpi.com

Future Research Directions and Challenges

Advancements in Asymmetric Synthesis of Chiral Analogues

A significant challenge and opportunity in the development of 4-((1H-Pyrazol-4-yl)ethynyl)piperidine-based compounds lie in the synthesis of chiral analogues. The introduction of stereocenters, particularly on the piperidine (B6355638) ring, can dramatically influence pharmacological activity, selectivity, and metabolic profile. While numerous methods exist for synthesizing substituted piperidines, achieving high enantioselectivity remains a focus of intensive research. snnu.edu.cnnih.gov

Future efforts will likely concentrate on adapting and refining modern catalytic asymmetric methods for this specific scaffold. Methodologies such as rhodium-catalyzed asymmetric reductive Heck reactions, which have been successful in producing enantioenriched 3-substituted piperidines from pyridine (B92270) precursors, offer a promising avenue. nih.govsnnu.edu.cn Similarly, phosphine-catalyzed [4+2] annulation of imines with allenes provides another powerful tool for accessing functionalized piperidine derivatives with excellent stereoselectivity. acs.org

The development of novel chiral catalysts and the application of chemo-enzymatic strategies are expected to be particularly impactful. nih.gov Chemo-enzymatic cascades, which combine chemical synthesis with highly selective enzymatic transformations, can provide access to stereo-defined piperidines under mild conditions. nih.gov Furthermore, the use of chiral building blocks, such as phenylglycinol-derived δ-lactams, has proven to be a robust strategy for the enantioselective synthesis of a wide array of piperidine-containing alkaloids and could be adapted for this target class. acs.orgacs.orgnih.gov A key challenge will be ensuring that these synthetic strategies are compatible with the pyrazolylethynyl moiety and allow for the controlled installation of substituents at various positions on the piperidine ring.

| Methodology | Catalyst/System | Key Features | Reference |

|---|---|---|---|

| Asymmetric Reductive Heck Reaction | Rhodium (Rh) complex | Provides enantioenriched 3-substituted tetrahydropyridines from dihydropyridines with high yield and enantioselectivity. | nih.govsnnu.edu.cn |

| [4+2] Annulation | C2-symmetric chiral phosphepine | Reacts imines with allenes to furnish functionalized piperidines with very good stereoselectivity. | acs.org |

| [2+2+2] Cycloaddition | Rhodium (I) complex | Unites an alkyne, alkene, and isocyanate to form polysubstituted piperidines with high enantioselectivity. | nih.gov |

| Chemo-enzymatic Cascade | Amine Oxidase / Ene Imine Reductase | Converts N-substituted tetrahydropyridines to stereo-defined 3- and 3,4-substituted piperidines. | nih.gov |

| Intramolecular Aza-Michael Reaction | Quinoline organocatalyst / Trifluoroacetic acid | Cyclization of N-tethered alkenes to yield enantiomerically enriched 2,5- and 2,6-disubstituted piperidines. | nih.gov |

Exploration of Novel Biological Targets and Polypharmacology

The hybrid nature of the this compound scaffold suggests a rich potential for interacting with a diverse array of biological targets. Both parent heterocycles are well-established pharmacophores. nih.gov Pyrazoles are key components in drugs targeting enzymes and receptors involved in inflammation and cancer, while piperidines are integral to many CNS-active agents and anticancer drugs like Niraparib. nih.govsnnu.edu.cnnih.gov

A crucial future direction is the systematic screening of this compound and its derivatives against broad panels of biological targets, including kinases, G-protein coupled receptors (GPCRs), ion channels, and nuclear receptors. This approach could uncover entirely novel therapeutic applications.

Furthermore, the concept of polypharmacology—the ability of a single compound to modulate multiple biological targets—is a particularly relevant and exciting avenue for this scaffold. Designing molecules with a specific multi-target profile could lead to enhanced efficacy or synergistic effects, which are especially desirable in complex diseases like cancer or neurodegenerative disorders. For instance, a compound could be engineered to inhibit a primary kinase target while also modulating a secondary target involved in a resistance pathway. The challenge lies in achieving a desirable balance of activities to maximize therapeutic benefit while minimizing off-target toxicities.

| Heterocyclic Scaffold | Associated Biological Activities and Therapeutic Areas | Examples of Marketed Drugs | Reference |

|---|---|---|---|

| Pyrazole | Anti-inflammatory, Analgesic, Antimicrobial, Antitumor, CNS activity | Celecoxib (B62257), Rimonabant, Pyrazofurin | uniovi.esnih.govnih.gov |

| Piperidine | Antipsychotic, Anticonvulsant, Anticancer (PARP inhibitor), Parkinson's disease treatment | Niraparib, Preclamol, Tiagabine, Pergolide | nih.govsnnu.edu.cnnih.gov |

Integration of Advanced Computational Approaches for De Novo Design and Virtual Screening

To navigate the vast chemical space and efficiently identify promising drug candidates, the integration of advanced computational methods is indispensable. Future research on this compound analogues will heavily rely on computational chemistry for de novo design, virtual screening, and predictive modeling.

De novo design algorithms can be employed to generate novel molecular structures based on the core scaffold, optimized for binding to a specific protein target. These programs can explore millions of potential chemical modifications, suggesting new analogues with enhanced potency and selectivity.

Virtual screening offers a rapid and cost-effective method to identify potential biological targets for the existing scaffold or to find new hits from large compound libraries that share this structural motif. By docking the compound into the three-dimensional structures of various proteins, researchers can predict binding affinities and modes, prioritizing targets for experimental validation. nih.gov

Moreover, computational approaches are critical for predicting the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of newly designed compounds. Early-stage in silico prediction of these pharmacokinetic and safety parameters allows researchers to prioritize the synthesis of molecules with a higher probability of success in later stages of drug development, thereby saving significant time and resources. The challenge in this area is the continuous improvement of the accuracy of these predictive models and their applicability to novel chemical scaffolds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.